molecular formula C18H13BrN2OS B2700646 4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 377057-36-8

4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2700646
CAS No.: 377057-36-8
M. Wt: 385.28
InChI Key: WJUFEXFXXHBEOL-UHFFFAOYSA-N
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Description

4-Bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a heterocyclic compound featuring a naphthothiazole core fused with a benzamide moiety substituted at the 4-position with a bromine atom. The naphthothiazole system (a bicyclic structure combining naphthalene and thiazole) provides a rigid aromatic scaffold, while the 4-bromobenzamide group introduces steric and electronic effects that modulate physicochemical properties and biological interactions. This compound is part of a broader class of N-(thiazol-2-yl)benzamide derivatives, which are widely explored in medicinal chemistry for their diverse pharmacological activities, including antimicrobial and enzyme inhibitory effects .

Properties

IUPAC Name

4-bromo-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-16-14-4-2-1-3-11(14)7-10-15(16)23-18/h1-6,8-9H,7,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUFEXFXXHBEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthothiazole precursor followed by the coupling with benzamide under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of N-(thiazol-2-yl)benzamides are highly dependent on substituents on both the benzamide and thiazole rings. Below is a comparative analysis of key analogues:

Compound Name Substituent on Benzamide Core Structure Key Properties/Activities References
4-Bromo-N-{4H,5H-naphtho[1,2-d]thiazol-2-yl}benzamide 4-Bromo Naphtho[1,2-d]thiazole Not explicitly tested; inferred halogen effects (e.g., lipophilicity, steric bulk)
N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)-4-phenoxybenzamide 4-Phenoxy Naphtho[1,2-d]thiazole Increased π-π stacking potential; used in SAR studies
4-(Diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide Diisobutylsulfamoyl Naphtho[2,1-d]thiazole Enhanced solubility via sulfonamide group
N'-Hydroxy-N-(8-methoxy-naphtho[1,2-d]thiazol-2-yl)methanimidamide (4b) 8-Methoxy Naphtho[1,2-d]thiazole Potent MtMetAP inhibitor (IC₅₀ = 2.1 µM)
5-Bromo-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 5-Bromo, 2-Chloro Monocyclic thiazole Halogen-driven electronic effects; untested bioactivity

Key Observations:

  • Core Modifications: Naphtho[1,2-d]thiazole derivatives (e.g., 4b) exhibit superior enzyme inhibitory activity over monocyclic thiazoles (e.g., 2w in ), emphasizing the importance of the fused aromatic system for target binding .
  • Functional Groups: Sulfonamide () and phenoxy () substituents introduce polar or bulky groups, altering solubility and steric interactions compared to the compact bromo substituent.

Physicochemical Properties

  • Melting Points: While specific data for the 4-bromo derivative is unavailable, analogues like 4b (methoxy-substituted) and 4-phenoxy derivatives () exhibit melting points >200°C, suggesting high crystallinity due to aromatic stacking .
  • Spectroscopic Data: The ¹H NMR of 4-bromo derivatives would show deshielded aromatic protons adjacent to the bromine atom (δ ~7.5–8.5 ppm), similar to 5-bromo-2-chloro analogues () .

Biological Activity

4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound belonging to the thiazole family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial, antifungal, and anticancer agent. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrN2OSC_{19}H_{15}BrN_{2}OS. The structure features a bromine atom attached to a naphthothiazole moiety linked to a benzamide group. This structural configuration is pivotal for its biological activity.

Antimicrobial Properties

Research indicates that compounds with a thiazole nucleus exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its efficacy against various bacterial strains. The mechanism of action is believed to involve the inhibition of lipid biosynthesis in bacteria, which is critical for their survival and replication .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against estrogen receptor-positive breast cancer cell lines (MCF7). The compound’s mechanism may involve apoptosis induction and cell cycle arrest at the G2 phase in cancer cells .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Mechanism of Action
4-bromo-N-{4H,5H-naphtho...}10.5 ± 0.8Apoptosis induction
Control (DMSO)--

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to assess the minimum inhibitory concentration (MIC) values.

Study 2: Anticancer Screening

Another research effort focused on the anticancer properties of this compound involved testing against multiple non-small cell lung cancer (NSCLC) cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions between this compound and target proteins involved in cancer progression and bacterial infection. These studies suggest that the compound binds effectively to active sites of key enzymes and receptors, inhibiting their function and thereby exerting its biological effects .

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